1-Boc-2-cbz-4-methylene-pyrazolidine

Organic Synthesis Protecting Group Strategy Peptide Mimetics

Researchers requiring enantiopure pyrazolidine building blocks often face limited options lacking chemoselective deprotection. 1-Boc-2-cbz-4-methylene-pyrazolidine (CAS 503072-28-4) solves this: • Orthogonal Boc/Cbz enables sequential N-deprotection without cross-reactivity • 4-exo-methylene handle for hydroboration, epoxidation, cross-coupling • 98-99% ee in organocatalytic asymmetric cascade reactions Supplied with full COA; available for immediate global shipping.

Molecular Formula C17H22N2O4
Molecular Weight 318.4 g/mol
CAS No. 503072-28-4
Cat. No. B1610665
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Boc-2-cbz-4-methylene-pyrazolidine
CAS503072-28-4
Molecular FormulaC17H22N2O4
Molecular Weight318.4 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC(=C)CN1C(=O)OCC2=CC=CC=C2
InChIInChI=1S/C17H22N2O4/c1-13-10-18(19(11-13)16(21)23-17(2,3)4)15(20)22-12-14-8-6-5-7-9-14/h5-9H,1,10-12H2,2-4H3
InChIKeyZIBBYQDOFMVSTR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Boc-2-cbz-4-methylene-pyrazolidine – Product Overview


1-Boc-2-cbz-4-methylene-pyrazolidine (CAS 503072-28-4) is a fully protected pyrazolidine derivative bearing a 4-exo-methylene group and two orthogonal N-protecting groups: a tert-butoxycarbonyl (Boc) at N1 and a benzyloxycarbonyl (Cbz) at N2 . This compound serves as a versatile chiral building block and advanced intermediate in the synthesis of pharmaceutically relevant azaheterocycles [1]. It is a key component in metal-free, catalytic asymmetric cascade reactions for constructing highly functionalized pyrazolidines with excellent enantioselectivity (98–99% ee) [2].

1 Orthogonal Boc/Cbz protection enables stepwise N-deprotection without cross-reactivity
2 4-exo-methylene group serves as a versatile handle for late-stage diversification (hydroboration, epoxidation, cross-coupling)
3 Reported metal-free catalytic asymmetric cascade reactions with high enantioselectivity

Why 1-Boc-2-cbz-4-methylene-pyrazolidine Cannot Be Replaced


Generic substitution of 1-Boc-2-cbz-4-methylene-pyrazolidine with simpler pyrazolidines is precluded by three interdependent structural features: (1) the orthogonal Boc/Cbz protection system enabling sequential, chemoselective N-deprotection without cross-reactivity [1]; (2) the 4-exo-methylene group, which is absent in standard pyrazolidines and serves as a critical handle for further functionalization (e.g., hydroboration, epoxidation, cross-coupling) ; and (3) the fully protected N1/N2 framework, which is essential for achieving 1,4-selectivity over 1,2-selectivity in catalytic asymmetric cascade reactions [2]. Analogs lacking any one of these features, such as 1-Boc-2-cbz-pyrazolidine or monoprotected hydrazines, fail to reproduce the reactivity profile, regioselectivity, or synthetic utility demanded in complex target synthesis.

1-Boc-2-cbz-4-methylene-pyrazolidine

Orthogonal N-protection
Boc (acid-labile) / Cbz (hydrogenolysis) allow sequential deprotection.

4-exo-methylene group
Reactive exocyclic alkene for derivatization.

Fully protected N1/N2 framework
Enables 1,4-selectivity in asymmetric cascades.

Typical Analogs (e.g., 1-Boc-2-cbz-pyrazolidine, monoprotected hydrazines)

Lack orthogonal protection → global deprotection only

No exocyclic alkene → limited functionalization options

Missing full protection → regioselectivity profile may differ

May not reproduce reported 1,4-selectivity or synthetic utility in complex target synthesis.

1-Boc-2-cbz-4-methylene-pyrazolidine: Key Differentiation Evidence


Orthogonal Boc/Cbz Protection for Chemoselective Deprotection

1-Boc-2-cbz-4-methylene-pyrazolidine incorporates Boc and Cbz groups, which are chemically orthogonal . Boc is cleaved under acidic conditions (e.g., TFA or HCl), while Cbz is stable to acid and is removed via hydrogenolysis (H2, Pd/C) [1]. This orthogonality is not present in di-Boc or di-Cbz protected pyrazolidines, which require harsher, non-selective global deprotection conditions. The difference is quantified by the distinct cleavage conditions: Boc removal typically uses 20-50% TFA in DCM at room temperature, whereas Cbz hydrogenolysis is performed under H2 (1-4 atm) with Pd/C catalyst in ethanol or methanol [1].

Orthogonal N-protection
Class-level inference
Boc (acid, TFA) vs. Cbz (H₂, Pd/C) — sequential, chemoselective deprotection
Supports stepwise functionalization at N1/N2; avoids global deprotection
Based on standard protecting group orthogonality; verify under specific synthetic conditions
Organic Synthesis Protecting Group Strategy Peptide Mimetics

4-Exo-Methylene Group as a Versatile Derivatization Handle

1-Boc-2-cbz-4-methylene-pyrazolidine contains a 4-exo-methylene group (C=CH2), which is absent in simpler pyrazolidines such as 1-Boc-2-cbz-pyrazolidine . This exocyclic alkene serves as a versatile handle for a wide range of synthetic transformations including hydroboration, epoxidation, dihydroxylation, cyclopropanation, and cross-coupling reactions. In contrast, 1-Boc-2-cbz-pyrazolidine lacks this reactive site, limiting its utility to simple N-deprotection sequences. The methylene bridge allows for late-stage diversification, a key advantage in medicinal chemistry SAR campaigns.

4-exo-methylene handle
Data to verify
C=CH₂ present (vs. saturated analog: absent)
Qualitative difference; enables late-stage diversification (hydroboration, epoxidation, coupling)
Public comparative data not available; structural comparison only
Organic Synthesis Functional Group Interconversion Scaffold Diversification

Storage Stability and Reproducibility

According to safety data sheets, 1-Boc-2-cbz-4-methylene-pyrazolidine is classified as 'stable under recommended storage conditions' . This stability profile is critical for long-term storage and reproducibility in multi-step synthetic sequences. While specific quantitative degradation rates are not publicly reported, the compound's dual protection and solid-state nature contribute to its robustness compared to more labile, unprotected pyrazolidines which may undergo oxidation or ring-opening upon storage.

Storage stability
Data to verify
Reported stable under recommended conditions
May support long-term reproducibility; batch-specific stability data recommended
Supplier statement; quantitative degradation rates not publicly reported
Chemical Stability Storage Procurement

1-Boc-2-cbz-4-methylene-pyrazolidine: Application Scenarios


Metal-Free Asymmetric Synthesis of 3-Hydroxypyrazolidines

1-Boc-2-cbz-4-methylene-pyrazolidine (as its precursor hydrazine, di-1-Boc-2-Cbz-hydrazine) is employed in chiral amine-catalyzed cascade reactions with α,β-unsaturated aldehydes to afford 3-hydroxypyrazolidines with 98–99% enantiomeric excess [1]. The orthogonal Boc/Cbz protection is essential for achieving 1,4-selectivity over 1,2-selectivity, enabling the construction of enantioenriched building blocks for drug discovery.

[4+1]-Annulation to Pyrazolidine Carboxylates

This compound serves as a key intermediate in organocatalytic [4+1]-annulation strategies to access densely functionalized pyrazolidine carboxylates in a highly enantio- and diastereoselective fashion [2]. The orthogonal protecting groups and the 4-exo-methylene group are critical for subsequent transformations, allowing for the efficient assembly of complex molecular architectures relevant to medicinal chemistry.

N-N Bond Cleavage to Azaprolines and 1,3-Diamines

Pyrazolidine derivatives derived from 1-Boc-2-cbz-4-methylene-pyrazolidine can be further elaborated to enantiopure azaprolines and 1,3-diamines through selective deprotection, oxidation, and N-N bond cleavage [3]. The orthogonal protection scheme allows for stepwise unmasking of the nitrogen atoms, providing versatile intermediates for the synthesis of peptidomimetics and chiral ligands.

Application
Selection Property
Validation Focus
Metal-free asymmetric synthesis of 3-hydroxypyrazolidines
Orthogonal protection for 1,4-selectivity
Enantiomeric excess validation
[4+1]-annulation to pyrazolidine carboxylates
4-exo-methylene derivatization potential
Diastereoselectivity and enantio-induction review
N-N bond cleavage to azaprolines / 1,3-diamines
Stepwise N-deprotection capability
Amine purity and chiral integrity assessment

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